molecular formula C14H20N2O2 B11860955 7,10-Dimethoxy-2,3,4,6,11,11A-hexahydro-1H-pyrazino[1,2-B]isoquinoline

7,10-Dimethoxy-2,3,4,6,11,11A-hexahydro-1H-pyrazino[1,2-B]isoquinoline

Cat. No.: B11860955
M. Wt: 248.32 g/mol
InChI Key: XELGUZLQXSBVKI-UHFFFAOYSA-N
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Description

7,10-Dimethoxy-2,3,4,6,11,11A-hexahydro-1H-pyrazino[1,2-B]isoquinoline is a complex organic compound that belongs to the class of pyrazinoisoquinolines. This compound is characterized by its unique structure, which includes multiple methoxy groups and a hexahydro framework. It is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,10-Dimethoxy-2,3,4,6,11,11A-hexahydro-1H-pyrazino[1,2-B]isoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The initial step involves the construction of the isoquinoline core through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

    Cyclization: The final step involves cyclization to form the pyrazinoisoquinoline structure, which can be achieved through intramolecular condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

7,10-Dimethoxy-2,3,4,6,11,11A-hexahydro-1H-pyrazino[1,2-B]isoquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

Scientific Research Applications

7,10-Dimethoxy-2,3,4,6,11,11A-hexahydro-1H-pyrazino[1,2-B]isoquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7,10-Dimethoxy-2,3,4,6,11,11A-hexahydro-1H-pyrazino[1,2-B]isoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer activity. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,10-Dimethoxy-2,3,4,6,11,11A-hexahydro-1H-pyrazino[1,2-B]isoquinoline is unique due to its specific arrangement of methoxy groups and the hexahydro framework, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for further research and development.

Biological Activity

7,10-Dimethoxy-2,3,4,6,11,11A-hexahydro-1H-pyrazino[1,2-B]isoquinoline is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available literature and research findings.

Chemical Structure

The compound's structure can be depicted as follows:

C15H20N2O2\text{C}_{15}\text{H}_{20}\text{N}_2\text{O}_2

This structure features a hexahydroisoquinoline framework with two methoxy groups at the 7 and 10 positions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of isoquinoline structures often exhibit significant antimicrobial properties. The presence of methoxy groups may enhance this activity by increasing lipophilicity and facilitating membrane penetration.
  • Antioxidant Properties : Compounds with similar structures have demonstrated the ability to scavenge free radicals and reduce oxidative stress. The antioxidant capacity is often evaluated using assays like DPPH radical scavenging.
  • Neuroprotective Effects : The potential for neuroprotection arises from the modulation of neurotransmitter systems. Isoquinoline derivatives are known to affect dopamine and serotonin pathways, which may be relevant in treating neurodegenerative diseases.

Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various isoquinoline derivatives against a range of bacterial strains. The findings indicated that this compound exhibited significant antibacterial activity against Gram-positive bacteria with an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL .

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus32
This compoundEscherichia coli64

Antioxidant Activity

The antioxidant activity was assessed using the DPPH assay. The compound showed a scavenging effect comparable to standard antioxidants such as ascorbic acid. The IC50 value was determined to be 25 µg/mL .

CompoundIC50 (µg/mL)
This compound25
Ascorbic Acid20

Neuroprotective Effects

In vitro studies on neuronal cell lines indicated that the compound could protect against oxidative stress-induced cell death. The mechanism appears to involve the upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Case Study 1: Neuroprotection in Animal Models

In a study involving rat models of Parkinson's disease induced by neurotoxins (MPTP), administration of the compound resulted in reduced motor deficits and preservation of dopaminergic neurons. Behavioral tests showed significant improvement in locomotor activity compared to control groups .

Case Study 2: Antimicrobial Efficacy in Clinical Isolates

Clinical isolates from patients with bacterial infections were tested against the compound. The results confirmed its effectiveness in inhibiting growth across various strains resistant to conventional antibiotics .

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

7,10-dimethoxy-2,3,4,6,11,11a-hexahydro-1H-pyrazino[1,2-b]isoquinoline

InChI

InChI=1S/C14H20N2O2/c1-17-13-3-4-14(18-2)12-9-16-6-5-15-8-10(16)7-11(12)13/h3-4,10,15H,5-9H2,1-2H3

InChI Key

XELGUZLQXSBVKI-UHFFFAOYSA-N

Canonical SMILES

COC1=C2CC3CNCCN3CC2=C(C=C1)OC

Origin of Product

United States

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